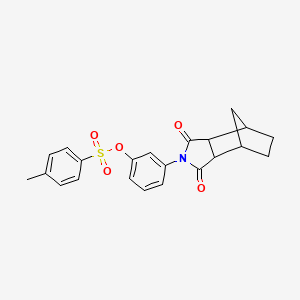![molecular formula C21H14ClFN4O B11678413 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678413.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de groupes chloro, fluoro, naphtyl et pyrazole, ce qui en fait un sujet d’intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide implique généralement la condensation de la 2-chloro-6-fluorobenzaldéhyde avec la 3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques. La réaction est souvent réalisée dans des solvants tels que l’éthanol ou le méthanol, avec l’ajout de catalyseurs comme l’acide acétique ou l’acétate de sodium pour faciliter le processus de condensation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait l’adaptation du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés. Les réacteurs à écoulement continu et les systèmes de synthèse automatisés pourraient être utilisés pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes chloro et fluoro du composé peuvent participer à des réactions de substitution nucléophile, où ils sont remplacés par d’autres groupes fonctionnels tels que des groupes hydroxyle ou amino.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits
Oxydation : Formation d’oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés hydrazide réduits.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
La N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés chimiques uniques.
Applications De Recherche Scientifique
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques, mais les voies courantes comprennent l’inhibition de l’activité enzymatique ou la perturbation des processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-N-(2-chloro-6-fluorobenzylidène)-3-(4-méthoxyphényl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
La N’-[(E)-(2-chloro-6-fluorophényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide se distingue par sa combinaison de groupes chloro, fluoro, naphtyl et pyrazole, qui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C21H14ClFN4O |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14ClFN4O/c22-17-6-3-7-18(23)16(17)12-24-27-21(28)20-11-19(25-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
Clé InChI |
GVBRIEIRQFSEAB-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)
![6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide](/img/structure/B11678370.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11678379.png)
![3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678397.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B11678406.png)
![diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11678421.png)
